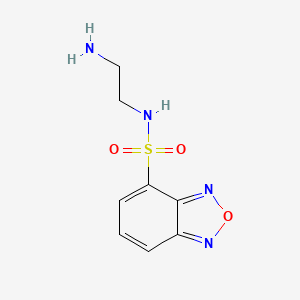![molecular formula C24H21F3N4O B2630370 5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine CAS No. 477236-31-0](/img/structure/B2630370.png)
5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-phenyl-N-((tetrahydrofuran-2-yl)methyl)-7-(3-(trifluoromethyl)phenyl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine” is a complex organic molecule that contains several functional groups . These include a phenyl group, a tetrahydrofuran group, a pyrrolopyrimidine group, and a trifluoromethyl group . The trifluoromethyl group is a functional group that has the formula -CF3 . It is derived from the methyl group (which has the formula -CH3), by replacing each hydrogen atom by a fluorine atom .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the reactivity of its functional groups. For example, the trifluoromethyl group is often used as a bioisostere to create derivatives by replacing a chloride or a methyl group .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure and the nature of its functional groups . For example, the trifluoromethyl group has a significant electronegativity .科学的研究の応用
Synthesis and Characterization
Research in this domain focuses on developing novel synthetic routes and characterizing the chemical structures of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. For example, studies detail facile synthesis methods, providing pathways to obtain these compounds with good yields and purity. These processes often involve coupling reactions, cyclizations, and functional group transformations tailored to introduce various substituents onto the core scaffold, enhancing its physical, chemical, or biological properties (Bommeraa, Kumar, & Eppakayala, 2019).
Docking Studies and Potential Biological Activities
Docking studies represent a significant portion of the research, aiming to predict the interaction between synthesized compounds and biological targets. These studies help in understanding the potential therapeutic applications of pyrrolo[2,3-d]pyrimidin-4-amine derivatives. For instance, research involving computational models to assess the binding efficiency and selectivity towards specific enzymes or receptors indicates the potential of these compounds in drug discovery (Bommeraa, Kumar, & Eppakayala, 2019).
Antimicrobial and Antifungal Activities
Several derivatives have been evaluated for their antimicrobial and antifungal activities, showcasing the diversity of potential applications in medicinal chemistry. Some compounds demonstrate significant efficacy against various bacterial and fungal strains, underscoring the importance of the pyrrolo[2,3-d]pyrimidin-4-amine core in developing new antimicrobial agents (Mallikarjunaswamy, Bhadregowda, & Mallesha, 2013).
Pharmacokinetic Studies
Research also extends to the pharmacokinetic profiling of these compounds, essential for assessing their suitability as drug candidates. This involves studying the absorption, distribution, metabolism, and excretion (ADME) properties, crucial for understanding the compound's behavior in biological systems and optimizing its therapeutic potential (Greiner et al., 2002).
作用機序
Target of action
Compounds with a pyrrolo[2,3-d]pyrimidin-4-amine structure often interact with kinases, enzymes that play key roles in signal transduction pathways within cells .
Mode of action
These compounds typically act as inhibitors, binding to the active site of the target enzyme and preventing it from catalyzing its usual reactions .
Biochemical pathways
The specific pathways affected would depend on the exact kinase targeted by the compound. Kinases are involved in a wide range of cellular processes, including cell growth, differentiation, and apoptosis .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of a compound depend on its chemical structure. Compounds with a pyrrolo[2,3-d]pyrimidin-4-amine structure are likely to be well-absorbed due to their relatively small size and polar nature .
Result of action
The molecular and cellular effects of the compound’s action would depend on the specific biochemical pathways it affects. In general, kinase inhibitors can alter cell growth and proliferation, potentially leading to effects such as the death of cancer cells .
Action environment
Environmental factors such as pH and temperature can influence the compound’s action, efficacy, and stability. For example, extreme pH or temperature conditions could potentially denature the compound, reducing its effectiveness .
特性
IUPAC Name |
N-(oxolan-2-ylmethyl)-5-phenyl-7-[3-(trifluoromethyl)phenyl]pyrrolo[2,3-d]pyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21F3N4O/c25-24(26,27)17-8-4-9-18(12-17)31-14-20(16-6-2-1-3-7-16)21-22(29-15-30-23(21)31)28-13-19-10-5-11-32-19/h1-4,6-9,12,14-15,19H,5,10-11,13H2,(H,28,29,30) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIUBSRZFWGNIHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CNC2=C3C(=CN(C3=NC=N2)C4=CC=CC(=C4)C(F)(F)F)C5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21F3N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
438.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(3-methoxyphenyl)-2-({6-[4-(piperidin-1-ylcarbonyl)piperidin-1-yl]pyridazin-3-yl}thio)acetamide](/img/structure/B2630287.png)
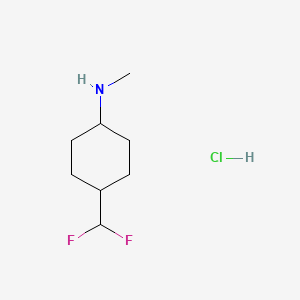
![2-benzyl-4-(p-tolyl)-3,4-dihydro-2H-pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide](/img/structure/B2630291.png)
![4-[[2-(4-Methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]sulfonyl]benzonitrile](/img/structure/B2630292.png)
![N-(3,4-dimethylphenyl)-2-[(4-oxo-3-propyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2630293.png)
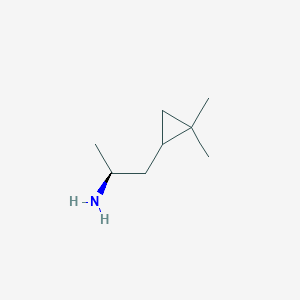

![(E)-3-(2-chloro-5-nitrophenyl)-2-[4-[2-(1,3-dioxoisoindol-2-yl)ethyl]-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2630297.png)
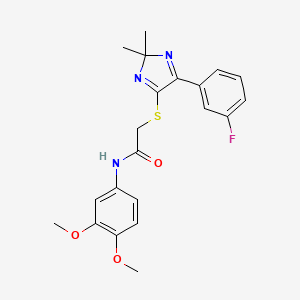
![4-amino-6-bromo-2-chloro-7-methyl-7H-pyrrolo[2,3-d]pyrimidine-5-carbonitrile](/img/structure/B2630301.png)
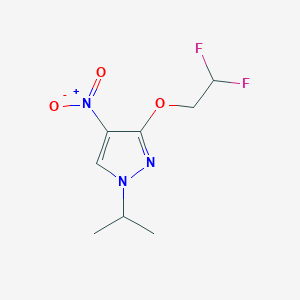
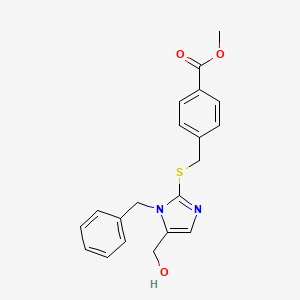
![2-(2,4-dimethylphenyl)-N-(6-nitrobenzo[d]thiazol-2-yl)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2630306.png)
